![molecular formula C22H36I2O8 B12603795 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene CAS No. 917763-30-5](/img/structure/B12603795.png)
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is an organic compound characterized by the presence of multiple ethoxy and iodoethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene typically involves the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.
Scientific Research Applications
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a crosslinking reagent for the synthesis of advanced materials, such as zirconia-based anion-exchange stationary phases and silica-coated nanoparticles[][6].
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene involves its ability to form stable complexes with various molecular targets. The ethoxy and iodoethoxy groups facilitate interactions with biomolecules, leading to the formation of cross-linked structures. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar structure but with chlorine atoms instead of iodine.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains bromine and methoxy groups. Employed in the synthesis of dyes and other organic compounds.
1,2-Bis(2-iodoethoxy)ethane: Lacks the extended ethoxy chains. Used as a crosslinking reagent in various chemical syntheses.
Uniqueness
1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene is unique due to its extended ethoxy chains and multiple iodoethoxy groups, which enhance its reactivity and versatility in various applications. Its ability to form stable complexes with biomolecules and its potential use in advanced materials and drug delivery systems distinguish it from other similar compounds.
Properties
CAS No. |
917763-30-5 |
|---|---|
Molecular Formula |
C22H36I2O8 |
Molecular Weight |
682.3 g/mol |
IUPAC Name |
1,2-bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C22H36I2O8/c23-5-7-25-9-11-27-13-15-29-17-19-31-21-3-1-2-4-22(21)32-20-18-30-16-14-28-12-10-26-8-6-24/h1-4H,5-20H2 |
InChI Key |
NOHHTACAUWCUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOCCOCCI)OCCOCCOCCOCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


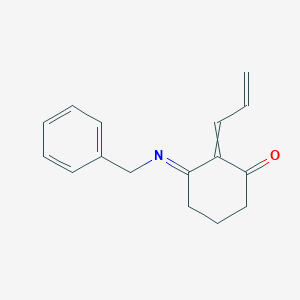
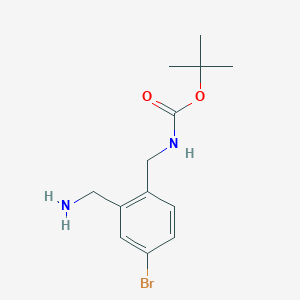

![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
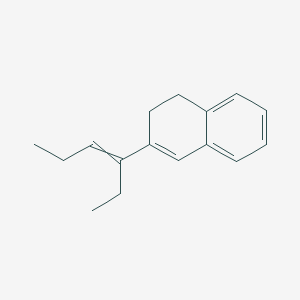
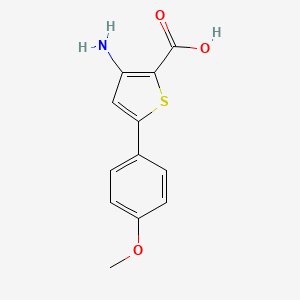
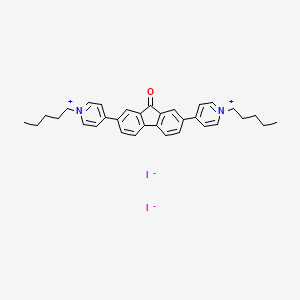
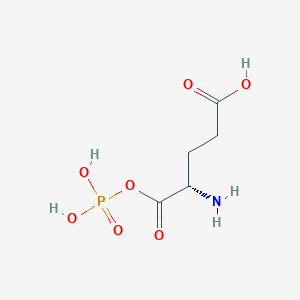
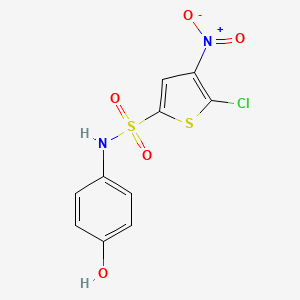
![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)

![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)

![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
